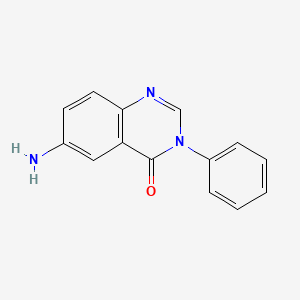

6-Amino-3-phenylquinazolin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBJSPIUCJXVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Role of the 6-Amino Group in Quinazolinone Receptor Binding Affinity: A Technical Guide

Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery

The quinazolinone core, a bicyclic heterocyclic system, represents a cornerstone in medicinal chemistry. Its rigid structure, coupled with the versatility for substitution at various positions, has rendered it a "privileged scaffold" for the development of a multitude of therapeutic agents. Quinazolinone derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] A significant portion of their success as targeted therapies, particularly in oncology, stems from their ability to effectively interact with the ATP-binding sites of various protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2][3]

This technical guide delves into a specific, yet crucial, aspect of quinazolinone chemistry: the role of the 6-amino group in modulating receptor binding affinity. While substitutions at positions 2, 3, and 4 have been extensively studied, the strategic placement of an amino group at the 6-position of the quinazolinone ring can profoundly influence the molecule's interaction with its target receptor, ultimately impacting its potency and selectivity.[4]

The 6-Position: A Key Modulator of Quinazolinone's Biological Activity

Structure-activity relationship (SAR) studies have consistently highlighted the significance of substitutions on the benzene ring of the quinazolinone scaffold, particularly at the 6- and 8-positions.[1][4] These positions are often solvent-exposed in the receptor's binding pocket, providing an opportunity for tailored interactions that can enhance binding affinity and specificity. The nature of the substituent at the 6-position—be it a halogen, a bulky hydrophobic group, or a hydrogen-bonding moiety—can dramatically alter the compound's pharmacological profile.

The Unique Contribution of the 6-Amino Group

The introduction of an amino group (-NH2) at the 6-position imparts a unique set of physicochemical properties to the quinazolinone scaffold. As a potent hydrogen bond donor and a weak base, the 6-amino group can engage in specific interactions with amino acid residues in the receptor's active site that are inaccessible to other substituents.

Key Mechanistic Insights:

-

Hydrogen Bonding: The primary contribution of the 6-amino group to binding affinity is its ability to form hydrogen bonds. The two hydrogen atoms of the amino group can act as donors, interacting with electronegative atoms (such as oxygen or nitrogen) on the side chains of amino acids like aspartate, glutamate, or the backbone carbonyls within the receptor's binding pocket. This additional hydrogen bonding network can significantly stabilize the ligand-receptor complex, leading to a lower dissociation constant (Kd) and a higher binding affinity.

-

Electronic Effects: The amino group is an activating, ortho-para directing group, which can influence the electron density of the quinazolinone ring system. This alteration in electronic distribution can modulate the strength of other interactions, such as pi-pi stacking between the quinazolinone core and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the binding site.

-

Solvation and Desolvation: The hydrophilic nature of the amino group can influence the solvation and desolvation energetics of the ligand upon binding to the receptor. A favorable desolvation penalty upon entering the often-hydrophobic binding pocket can contribute positively to the overall binding free energy.

Structure-Activity Relationship (SAR) of 6-Substituted Quinazolinones

While a comprehensive head-to-head comparison of a wide array of 6-substituents is not extensively documented in a single study, analysis of various reports allows for the deduction of key SAR trends.

Table 1: Illustrative SAR at the 6-Position of Quinazolinone Derivatives Targeting Various Receptors

| Compound Series | 6-Substituent | Target | Activity | Reference |

| 4-Anilinoquinazolines | -NH-CO-Aryl | EGFR | Potent inhibition, with activity dependent on aryl substitution. | [2] |

| 4-Anilinoquinazolines | -NH-CH2-Aryl | MERS-CoV | High anti-MERS-CoV activity (IC50 = 0.157 µM for optimal derivative). | [5] |

| Quinazolin-4(3H)-ones | -NO2 | EGFR | Precursor for 6-amino derivatives; often shows moderate activity. | [6] |

| Quinazolin-4(3H)-ones | -NH2 | HCV NS5B | Key intermediate for further derivatization, leading to potent inhibitors. | [6] |

| Quinazolin-4(3H)-ones | Halogens (Br) | Antimicrobial | Enhanced antimicrobial activity. | [1] |

Analysis of SAR Data:

The available data suggests that the 6-position is highly amenable to substitution, and the introduction of groups capable of specific interactions, such as hydrogen bonding or extended hydrophobic contacts, is generally favorable for activity. For instance, in the context of anti-MERS-CoV agents, derivatization of the 6-amino group with various benzylamines led to compounds with potent inhibitory activity, highlighting the importance of this position for exploring the binding pocket.[5] Similarly, the development of potent EGFR inhibitors has involved the introduction of various moieties at the 6-position, including acrylamide groups for covalent inhibition.

The conversion of a 6-nitro group to a 6-amino group is a common synthetic strategy, with the resulting 6-aminoquinazolinone serving as a versatile intermediate for further functionalization.[6] This underscores the value of the 6-amino group as a synthetic handle for generating libraries of compounds with diverse 6-substituents to probe the receptor's binding site.

Experimental Protocols for Assessing Receptor Binding Affinity

To quantitatively determine the impact of the 6-amino group on receptor binding affinity, rigorous experimental assays are essential. The following are standard, field-proven protocols.

Protocol 1: Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor and can be used to determine the binding affinity (Kd) and the total number of receptors (Bmax).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cells expressing the target receptor to a high density.

-

Harvest the cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford or BCA assay).

-

-

Saturation Binding Assay:

-

Set up a series of assay tubes containing a fixed amount of membrane preparation.

-

Add increasing concentrations of the radiolabeled ligand to the tubes.

-

For each concentration, prepare a corresponding set of tubes containing an excess of a non-radiolabeled competitor to determine non-specific binding.

-

Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding at each radioligand concentration.

-

Plot the specific binding versus the radioligand concentration and fit the data to a one-site binding hyperbola using non-linear regression analysis to determine the Kd and Bmax.

-

Protocol 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic data (association and dissociation rates) in addition to binding affinity.

Step-by-Step Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Select an appropriate sensor chip (e.g., CM5 chip for amine coupling).

-

Activate the chip surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Inject the purified receptor (ligand) over the activated surface to allow for covalent immobilization.

-

Deactivate any remaining active esters on the surface with an injection of ethanolamine.

-

-

Analyte Binding Analysis:

-

Prepare a series of dilutions of the quinazolinone derivative (analyte) in a suitable running buffer.

-

Inject the analyte solutions over the immobilized receptor surface at a constant flow rate.

-

Monitor the change in the SPR signal (measured in response units, RU) in real-time to observe the association phase.

-

After the association phase, inject running buffer to monitor the dissociation of the analyte from the receptor.

-

Between analyte injections, regenerate the sensor surface using a specific regeneration solution to remove any bound analyte.

-

-

Data Analysis:

-

Fit the association and dissociation curves for each analyte concentration to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).

-

Calculate the equilibrium dissociation constant (Kd) as the ratio of kd/ka.

-

Visualization of Key Concepts

Signaling Pathway of a Quinazolinone Target: EGFR

Caption: EGFR signaling pathway and the inhibitory action of a 6-amino quinazolinone.

Experimental Workflow for Binding Affinity Determination

Caption: A generalized workflow for determining receptor binding affinity.

Hypothetical Interaction of a 6-Amino Quinazolinone with a Receptor Active Site

Caption: Potential hydrogen bonding of a 6-amino quinazolinone in a receptor.

Conclusion and Future Directions

The 6-amino group is a strategically important substituent on the quinazolinone scaffold that can significantly enhance receptor binding affinity, primarily through the formation of additional hydrogen bonds within the active site. Its introduction provides a valuable handle for medicinal chemists to fine-tune the potency and selectivity of quinazolinone-based drug candidates.

While the existing literature provides strong indications of the benefits of substitution at the 6-position, there is a clear need for more systematic and comparative studies. Future research should focus on the synthesis and evaluation of focused libraries of 6-substituted quinazolinones, including the 6-amino derivative, against a panel of relevant receptors. Such studies, employing quantitative techniques like SPR and radioligand binding assays, will provide a more comprehensive understanding of the precise role of the 6-amino group and guide the rational design of next-generation quinazolinone-based therapeutics.

References

Sources

- 1. Evaluation of substituted 6-arylquinazolin-4-amines as potent and selective inhibitors of cdc2-like kinases (Clk) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scielo.br [scielo.br]

- 4. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Aryl and heterocycle quinazoline derivatives as potent EGFR inhibitors with improved activity toward gefitinib-sensitive and -resistant tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Bioactivity & SAR Profiling of 2-Substituted vs. 3-Substituted Quinazolinones

Executive Summary: The Scaffold Divergence

The quinazolin-4(3H)-one scaffold represents a privileged structure in medicinal chemistry, capable of engaging diverse biological targets ranging from receptor tyrosine kinases (RTKs) to bacterial DNA gyrase. The bioactivity profile of this scaffold is strictly governed by the substitution patterns at positions 2 and 3.

-

Position 2 (C2): Historically associated with electronic conjugation to the fused pyrimidine ring. Substituents here are critical for interaction with the hinge region of kinases (e.g., EGFR) and modulating the pKa of the N3 proton.

-

Position 3 (N3): The primary vector for steric optimization. Substitution at N3 dictates solubility, lipophilicity (LogP), and the ability to penetrate the Blood-Brain Barrier (BBB). It is the defining feature of the sedative-hypnotic class (e.g., Methaqualone) and modern antimicrobial agents.

This guide provides a technical analysis of how shifting substituents between these two positions alters pharmacodynamics, supported by validated synthetic protocols and mechanistic insights.

Chemical Foundation & Synthetic Logic

To systematically compare bioactivity, one must master the synthetic divergence. The most robust pathway for generating differential substitution is the Benzoxazinone Pivot Strategy . This approach allows the independent installation of the C2 substituent (via acylation) and the N3 substituent (via aminolysis).

DOT Diagram: Modular Synthesis Workflow

The following diagram illustrates the divergent synthesis pathway.

Caption: Modular "Benzoxazinone Pivot" synthesis allowing independent selection of C2 and N3 substituents.

Comparative Bioactivity Analysis

Anticancer Activity: The Kinase Domain (Focus on Position 2)

In the context of cancer therapy, particularly EGFR inhibition, Position 2 is the dominant pharmacophore.

-

Mechanism: The N1 and O substituents of the quinazolinone core function as hydrogen bond acceptors/donors in the ATP-binding pocket. A substituent at Position 2 (often a styryl, thio-ether, or amino-linked aryl) extends into the hydrophobic channel of the enzyme.

-

2-Substitution Advantage: Direct conjugation at C2 stabilizes the planar conformation required for intercalation or stacking within the kinase cleft.

-

3-Substitution Disadvantage: Bulky groups at N3 often create steric clashes with the "gatekeeper" residues (e.g., T790M mutation in EGFR), reducing potency unless specifically designed to reach a back pocket.

Key Data Point: 2-thio-alkyl quinazolinones have shown IC50 values in the nanomolar range (0.05 µM) against VEGFR-2, whereas N3-substituted analogs often drop to micromolar activity unless the N3 group is small (e.g., methyl) [1].

Antimicrobial & Antifungal: The Gyrase Target (Focus on Position 3)

For antimicrobial applications, the SAR flips. Position 3 becomes the critical determinant of efficacy.

-

Mechanism: Interaction with DNA Gyrase (subunit B) and Topoisomerase IV.

-

3-Substitution Advantage: Incorporating a heterocyclic moiety (e.g., thiazole, triazole, or substituted phenyl) at N3 significantly enhances membrane permeability and binding affinity. The N3 substituent acts as a "tail" that locks the molecule into the bacterial enzyme's allosteric site.

-

Evidence: Studies indicate that 3-(substituted-phenyl)-2-methylquinazolin-4(3H)-ones exhibit superior antibacterial activity against S. aureus compared to their 2-phenyl-3-H counterparts [2].

CNS Activity: The Methaqualone Legacy

The sedative-hypnotic activity is strictly dependent on a specific 2,3-disubstitution pattern.

-

Pharmacophore: A methyl group at C2 and an ortho-substituted phenyl ring at N3 (e.g., o-tolyl).

-

Causality: The ortho-substituent at N3 forces the phenyl ring out of plane (torsional strain), creating a specific 3D shape recognized by the GABA-A receptor (beta subtype). Removing the C2-methyl group destroys this activity, proving the necessity of the 2-position for steric locking rather than direct binding.

Quantitative Comparison Table

| Feature | 2-Substituted (3-H) | 3-Substituted (2-H/Me) | Preferred Therapeutic Area |

| Electronic Effect | High (Conjugated to ring) | Low (Inductive only) | 2-Sub: Anticancer (Kinase) |

| Steric Impact | Planar extension | Out-of-plane twisting | 3-Sub: CNS, Antimicrobial |

| Solubility (LogS) | Generally lower (planar stacking) | Higher (disrupted stacking) | 3-Sub: Drug-likeness |

| Metabolic Stability | Susceptible to oxidation | N3-Aryl is stable | 3-Sub: Oral Bioavailability |

| Key Target | EGFR, VEGFR, Tubulin | DNA Gyrase, GABA-A | -- |

Experimental Protocols

Protocol A: Synthesis of 2-Methyl-3-Phenylquinazolin-4(3H)-one (The 3-Sub Model)

Target: Demonstration of N3-functionalization via Benzoxazinone.

-

Precursor Synthesis (Benzoxazinone):

-

Charge a 50 mL round-bottom flask with Anthranilic acid (1.37 g, 10 mmol).

-

Add Acetic anhydride (5 mL) (Acts as both reagent and solvent).

-

Reflux for 1 hour. Monitor by TLC (Hexane:EtOAc 7:3).

-

Observation: Formation of solid 2-methyl-3,1-benzoxazin-4-one.

-

Remove excess acetic anhydride under reduced pressure.

-

-

Ring Opening/Closing (The Pivot):

-

Isolation:

-

Filter the precipitate. Wash with cold water (3 x 20 mL).

-

Recrystallize from Ethanol.

-

Yield Expectation: 75–85%.

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Target: Validation of Antiproliferative Activity.

-

Seeding: Seed cancer cells (e.g., MCF-7 or A549) in 96-well plates at

cells/well in DMEM. Incubate for 24h. -

Treatment: Add test compounds (2-sub vs 3-sub variants) dissolved in DMSO at serial dilutions (0.1 µM to 100 µM). Ensure final DMSO concentration < 0.1%.

-

Incubation: Incubate for 48h at 37°C, 5% CO2.

-

Development: Add 10 µL MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in 100 µL DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

SAR Decision Logic (Visualization)

This decision tree assists medicinal chemists in selecting the correct substitution pattern based on the desired biological endpoint.

Caption: SAR Decision Tree for Quinazolinone scaffold optimization.

References

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Substitution to Position Number 2 of 4(3H)-Quinazolinone to Create New Derivatives and to Test the Antibacterial or Antifungal Effects. Source: MDPI (Molecules). URL:[Link]

-

Quinazolinones, the Winning Horse in Drug Discovery. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Source: MDPI (Molecules). URL:[Link]

-

Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. Source: ACS Publications (Journal of Medicinal Chemistry). URL:[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Quinazolinone synthesis [organic-chemistry.org]

- 5. Substituted quinazolines, part 3. Synthesis, in vitro antitumor activity and molecular modeling study of certain 2-thieno-4(3H)-quinazolinone analogs PMID: 18950904 | MCE [medchemexpress.cn]

- 6. brieflands.com [brieflands.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide: The 6-Amino-3-phenylquinazolin-4-one Scaffold as a Privileged Core for Epidermal Growth Factor Receptor (EGFR) Inhibitors

Foreword: The Strategic Pursuit of Targeted Cancer Therapy

The paradigm of cancer treatment has progressively shifted from cytotoxic agents to targeted therapies that exploit the specific molecular aberrations driving tumorigenesis.[1] Among the most validated targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose dysregulation is a hallmark of numerous malignancies, including non-small-cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[1][2][3] The inhibition of EGFR's kinase activity has proven to be a successful therapeutic strategy, leading to the development of several generations of small-molecule inhibitors.[4][5]

Within the landscape of medicinal chemistry, certain molecular frameworks, often termed "privileged scaffolds," demonstrate the ability to bind to multiple biological targets with high affinity. The quinazolinone core is one such scaffold, recognized for its structural versatility and broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8][9][10] This guide focuses specifically on the 6-amino-3-phenylquinazolin-4-one scaffold, a promising platform for the rational design of novel, potent, and selective EGFR inhibitors. We will dissect the underlying biology of EGFR, explore the structure-activity relationships (SAR) that govern inhibitor potency, provide detailed experimental protocols for their evaluation, and chart a course for future development.

The Central Role of EGFR in Oncogenic Signaling

The EGFR (also known as HER1 or ErbB1) is a transmembrane glycoprotein that plays a pivotal role in regulating critical cellular processes such as proliferation, differentiation, survival, and migration.[3][11] In many cancers, its signaling is aberrantly activated through overexpression, gene amplification, or activating mutations.

Mechanism of Activation and Downstream Cascades: EGFR activation initiates a complex signaling network. The binding of ligands like Epidermal Growth Factor (EGF) induces receptor dimerization, which in turn allosterically activates the intracellular tyrosine kinase domain.[12][13] This leads to autophosphorylation of specific tyrosine residues on the receptor's C-terminal tail, creating docking sites for various adaptor and signaling proteins.[12] These events trigger two major downstream pathways critical for cancer cell proliferation and survival:[2][3]

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: This cascade is a primary driver of cell proliferation, growth, and differentiation.[2]

-

The PI3K-AKT-mTOR Pathway: This pathway is central to controlling cell metabolism, survival, growth, and motility.[2]

Dysregulation of these pathways provides a continuous stimulus for tumor growth and resistance to apoptosis.[2][14]

Caption: EGFR signaling cascade leading to cell proliferation and survival.

The Quinazolinone Scaffold: A Foundation for Potent Kinase Inhibition

The 4(3H)-quinazolinone core is a fused heterocyclic system that has become a cornerstone in the development of kinase inhibitors.[6][7] Its rigid structure and capacity for diverse substitutions allow it to be tailored for high-affinity binding within the ATP-binding pocket of kinases like EGFR.[4][5] Several FDA-approved EGFR inhibitors, including gefitinib, erlotinib, and lapatinib, are built upon the related 4-anilinoquinazoline scaffold, validating its clinical utility.[4][5][15] The 6-amino-3-phenylquinazolin-4-one variant provides a key vector for chemical modification, enabling the optimization of potency, selectivity, and pharmacokinetic properties.

Synthesis of 6-Amino-3-phenylquinazolin-4-one Derivatives

The synthesis of this scaffold is typically achieved through a multi-step process. A common approach involves the initial formation of the quinazolinone core, followed by functionalization.

General Synthetic Workflow: A representative synthetic route begins with anthranilic acid, which is cyclized to form the quinazolinone ring. Subsequent nitration at the 6-position, followed by reduction, yields the key 6-amino intermediate. This amine can then be acylated or otherwise modified to generate a library of derivatives.[16]

Caption: General synthetic pathway for 6-amino-3-phenylquinazolin-4-one derivatives.

Structure-Activity Relationship (SAR) Insights

The rational design of potent inhibitors hinges on understanding how structural modifications impact biological activity. For the 6-amino-3-phenylquinazolin-4-one scaffold, SAR studies reveal several key principles:

-

The Quinazolinone Core: This bicyclic system acts as the primary anchor, typically forming a crucial hydrogen bond with a backbone methionine residue (Met793) in the hinge region of the EGFR ATP-binding pocket.[11][17]

-

The 3-Phenyl Group: Substitutions on this ring can modulate binding affinity and selectivity. The orientation of this ring influences interactions with the hydrophobic regions of the active site.

-

The 6-Amino Group: This position is a critical vector for introducing side chains that can extend into other regions of the ATP pocket or toward the solvent-exposed surface. Introducing moieties like arylureido groups at this position has been shown to enhance binding affinity and antiproliferative activity.[18] For instance, specific substitutions on a terminal phenyl ring of a side chain can be essential for anticancer activity, with electron-withdrawing groups like fluorine often proving beneficial.[19]

Table 1: Representative SAR Data for Quinazolinone-Based EGFR Inhibitors (Note: Data is illustrative and compiled from various sources to demonstrate SAR principles. Direct comparison between different studies requires caution.)

| Compound ID | Core Scaffold Modification | EGFR IC₅₀ (nM) | Antiproliferative IC₅₀ (µM) vs. A549 Cells | Reference |

| Gefitinib | 4-(3-chloro-4-fluoroanilino)quinazoline | 25.42 | 12.30 | [18][19] |

| Compound A | 3-methylquinazolinone derivative | 47 | >10 | [20] |

| Compound 5k | 3-substituted quinazolinone | 10 | 12.30 | [19] |

| Compound 4d | 3-methylquinazolinone derivative | Not Reported | 2.55 | [20] |

| Compound 7i | 6-arylureido-4-anilinoquinazoline | 17.32 | 2.25 | [18] |

| Compound 23 | 6-substituted quinazolinone (allosteric) | 0.2 | Not Reported | [21] |

This data underscores the sensitivity of EGFR inhibition to subtle structural changes. For example, compound 5k, with a specific 3-position substitution, shows potent enzymatic inhibition.[19] Compound 7i demonstrates that elaboration at the 6-position can yield excellent cellular and enzymatic activity.[18]

Experimental Protocols for Inhibitor Evaluation

A robust and reproducible set of assays is essential for validating the efficacy of newly synthesized compounds. The following protocols provide a self-validating system, progressing from direct enzymatic inhibition to cellular effects.

In Vitro EGFR Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of EGFR. The ADP-Glo™ Kinase Assay is a common luminescence-based method that quantifies ADP produced during the kinase reaction.

Caption: Workflow for a luminescence-based in vitro EGFR kinase assay.

Step-by-Step Protocol (ADP-Glo™ Assay Adapted)

-

Reagent Preparation:

-

Prepare 1X Kinase Reaction Buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 0.2 mM DTT).[22]

-

Dilute active EGFR kinase (e.g., wild-type or mutant) to the desired concentration (e.g., 5 nM) in Kinase Reaction Buffer.[22] The optimal enzyme concentration should be determined empirically to produce a robust signal (EC₈₀).[23]

-

Prepare a 2X ATP/Substrate solution. The ATP concentration should be at or near its Km,app value (e.g., 15-50 µM) to ensure sensitive detection of competitive inhibitors.[22][23] Use a suitable peptide substrate (e.g., Y12-Sox).[22]

-

Prepare serial dilutions of the test compound in 50% DMSO.

-

-

Assay Plate Setup (384-well plate):

-

Add 0.5 µL of serially diluted compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the diluted EGFR enzyme solution to each well.

-

Cover the plate and pre-incubate for 30 minutes at room temperature to allow the compound to bind to the enzyme.[22]

-

-

Kinase Reaction:

-

Initiate the reaction by adding 5 µL of the 2X ATP/Substrate solution to all wells.

-

Mix briefly and incubate the plate at 30°C for 60 minutes.[24]

-

-

Signal Detection:

-

Terminate the kinase reaction and deplete unused ATP by adding 10 µL of ADP-Glo™ Reagent.

-

Incubate for 40 minutes at room temperature.[24]

-

Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for another 30-60 minutes at room temperature.

-

Read the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Cell-Based Assays

Cell-based assays are critical for confirming that a compound's enzymatic activity translates into a desired biological effect in a physiological context.[25]

5.2.1 Antiproliferative Activity (MTT Assay)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Seeding: Seed cancer cells (e.g., A549 for wild-type EGFR, H1975 for L858R/T790M mutant EGFR) into 96-well plates at a density of 3-5 x 10³ cells per well and allow them to adhere overnight.[26]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 72 hours.[22] Include a vehicle control (DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

-

Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits cell proliferation by 50%.

5.2.2 Cellular EGFR Phosphorylation (Western Blot)

This method directly assesses the ability of an inhibitor to block EGFR autophosphorylation in cells.

-

Cell Culture and Starvation: Grow cells (e.g., A431, which overexpresses EGFR) to ~90% confluency.[22] Serum-starve the cells for 16-18 hours to reduce basal EGFR activation.[22]

-

Inhibitor Treatment: Treat the starved cells with various concentrations of the test compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 15 minutes to induce EGFR phosphorylation.[22] A non-stimulated control should be included.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody against phosphorylated EGFR (p-EGFR).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Re-probe the blot with an antibody for total EGFR to confirm equal protein loading. Quantify band intensities to determine the reduction in p-EGFR levels relative to total EGFR.[27]

Computational Modeling in Inhibitor Design

Modern drug discovery integrates computational methods to accelerate the design-synthesis-test cycle.

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein.[28] For the 6-amino-3-phenylquinazolin-4-one scaffold, docking studies can rationalize observed SAR by visualizing key interactions, such as hydrogen bonds with hinge residues and hydrophobic contacts within the ATP pocket.[11][19][20][29]

-

3D-QSAR (Quantitative Structure-Activity Relationship): 3D-QSAR models correlate the 3D properties of molecules with their biological activity.[28][30] These models generate contour maps that highlight regions where steric bulk, positive, or negative electrostatic potential is favorable or unfavorable for activity, guiding the design of more potent analogues.[30][31]

Caption: The iterative cycle of computational and experimental drug discovery.

Conclusion and Future Perspectives

The 6-amino-3-phenylquinazolin-4-one scaffold represents a highly versatile and promising platform for the development of next-generation EGFR inhibitors. Its validated role in kinase binding, combined with multiple vectors for chemical modification, allows for fine-tuning of potency, selectivity, and resistance profiles.

Future work in this area should focus on several key objectives:

-

Overcoming Resistance: Design derivatives that are active against clinically relevant resistance mutations, such as T790M and the emerging C797S mutation.[4][21]

-

Enhancing Selectivity: Optimize substitutions to improve selectivity for mutant EGFR over wild-type EGFR, which could translate to a wider therapeutic window and reduced side effects like skin rash.[32]

-

Dual-Target Inhibition: Explore modifications that enable the simultaneous inhibition of EGFR and other relevant signaling pathways (e.g., VEGFR-2) as a strategy to combat tumor angiogenesis and overcome resistance.[14]

By integrating rational design, robust synthetic chemistry, and a comprehensive suite of biological assays, researchers can continue to unlock the full therapeutic potential of the 6-amino-3-phenylquinazolin-4-one scaffold in the fight against cancer.

References

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). Pharmaceutical Sciences, 31(1), 43-64.

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI. [Link]

- Quinazolinone Synthetic Strategies and Medicinal Significance: A review. (2025). World Journal of Pharmaceutical Research.

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). MDPI. [Link]

-

Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. (2017). MDPI. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). Taylor & Francis Online. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy. (2015). Expert Opinion on Therapeutic Targets. [Link]

-

Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. (2022). PubMed. [Link]

-

Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. (2023). University of Nebraska Medical Center. [Link]

-

EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. (2021). Cancers. [Link]

-

Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). ResearchGate. [Link]

-

Computer-aided molecular modeling studies of some 2, 3-dihydro-[7][14] dioxino [2, 3-f] quinazoline derivatives as EGFR WT inhibi. (2020). SciSpace. [Link]

- EGFR Enzyme Kinase System D

-

In Vitro Enzyme Kinetics Analysis of EGFR. (2016). PubMed. [Link]

-

Quinazolinone - A Biologically Active Scaffold. (2022). Research Journal of Pharmacy and Technology. [Link]

- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry.

-

Recent advances in quinazolinone derivatives: structure, design and therapeutic potential. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enh. (2021). Semantic Scholar. [Link]

-

4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. (2025). PubMed. [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. (2020). Taylor & Francis Online. [Link]

-

In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics. (2026). MDPI. [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. (2024). Frontiers in Chemistry. [Link]

- Optimization of a LanthaScreen Kinase assay for EGFR (ErbB1) L858R. Thermo Fisher Scientific.

-

EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors. (2021). J-Stage. [Link]

-

Pharmacophore modeling, 3D-QSAR, docking and ADME prediction of quinazoline based EGFR inhibitors. (2016). ResearchGate. [Link]

-

RESEARCH ARTICLE Identification of oxazolo[4,5-g]quinazolin-2(1H)-one Derivatives as EGFR Inhibitors for Cancer Prevention. (2022). Bioinformation. [Link]

- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (2024). Journal of Applied Pharmaceutical Science.

-

S-Alkylated quinazolin-4(3H)-ones as dual EGFR/VEGFR-2 kinases inhibitors: design, synthesis, anticancer evaluation and docking study. (2024). RSC Advances. [Link]

-

Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors. (2022). MDPI. [Link]

-

Identification of New EGFR Inhibitors by Structure-Based Virtual Screening and Biological Evaluation. (2024). MDPI. [Link]

-

Chemical structure of approved and under clinical trials EGFR inhibitors. EGFR, epidermal growth factor receptor. (2022). ResearchGate. [Link]

-

Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation. (2017). Oncology Letters. [Link]

-

Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity. (2025). ResearchGate. [Link]

-

Novel anilino quinazoline-based EGFR tyrosine kinase inhibitors for treatment of non-small cell lung cancer. (2020). Biomaterials Science. [Link]

-

Microtiter Cell-Based Assay for Detection of Agents that Alter Cellular Levels of Her2 and EGFR. (2003). CORE. [Link]

-

One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. (2021). Polycyclic Aromatic Compounds. [Link]

-

Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (2012). Bentham Science. [Link]

-

Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]

-

Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (2022). RSC Medicinal Chemistry. [Link]

-

Rational design, synthesis, molecular docking, and preliminary cytotoxic evaluation of novel quinazolinone derivatives as potential EGFR inhibitors for lung cancer therapy. (2023). Chemical Review and Letters. [Link]

- Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. Bio-Rad.

-

Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies. (2021). MDPI. [Link]

-

Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. (2021). Frontiers in Chemistry. [Link]

-

N-phenylquinazolin-4-amine-based EGFR TKIs suppress pulmonary fibrosis by modulating the EGFR/ERBB3 axis in epithelial-macrophage interaction. (2025). PubMed. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. ijpsjournal.com [ijpsjournal.com]

- 7. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery [mdpi.com]

- 8. rjptonline.org [rjptonline.org]

- 9. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4(3 H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, Synthesis and Antitumor Activities of Novel Quinazolinone Derivatives as Potential EGFR Inhibitors [jstage.jst.go.jp]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. In Vitro Enzyme Kinetics Analysis of EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies [ps.tbzmed.ac.ir]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. japsonline.com [japsonline.com]

- 18. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 19. tandfonline.com [tandfonline.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 22. rsc.org [rsc.org]

- 23. documents.thermofisher.com [documents.thermofisher.com]

- 24. promega.com.cn [promega.com.cn]

- 25. reactionbiology.com [reactionbiology.com]

- 26. mdpi.com [mdpi.com]

- 27. bio-rad.com [bio-rad.com]

- 28. scispace.com [scispace.com]

- 29. chemrevlett.com [chemrevlett.com]

- 30. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]

- 32. Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Phenylquinazolinone Derivatives in Modern Drug Discovery

Executive Summary

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, but recent literature (2023–2025) indicates a specific resurgence in phenyl-substituted quinazolinone derivatives . The phenyl group, particularly at the C-2 and N-3 positions, provides critical lipophilic contacts and

This guide synthesizes recent high-impact literature to provide a roadmap for designing, synthesizing, and validating phenylquinazolinone derivatives. We move beyond generic reviews to focus on actionable SAR (Structure-Activity Relationship) data and green synthetic protocols.

Structural Significance & Pharmacophore Analysis

The 2-phenylquinazolin-4(3H)-one core offers a rigid bicyclic system that mimics the adenine ring of ATP, making it an ideal scaffold for Type I and Type II kinase inhibitors.

-

C-2 Phenyl Ring: Often occupies the hydrophobic pocket adjacent to the ATP-binding site. Recent modifications here (e.g., addition of sulfonamides or furan-thio linkers) have drastically improved selectivity.

-

N-3 Substitution: Critical for solubility and preventing metabolic efflux. Bulky groups here (e.g., aryl, amino) can induce conformational locks that favor binding to specific receptor states (e.g., DFG-out conformation in kinases).

-

Electronic Tuning: Electron-withdrawing groups (EWGs) like -Cl or -NO2 on the fused benzene ring (positions 6, 7, or 8) consistently enhance biological activity by modulating the acidity of the NH (if unsubstituted) or the dipole of the carbonyl.

Therapeutic Focus: Oncology (EGFR/VEGFR Inhibition)

The most significant recent application of phenylquinazolinones is in the dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor).

Mechanism of Action

Recent studies (2024-2025) highlight derivatives such as 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-ones . These compounds function as ATP-competitive inhibitors. By blocking the ATP-binding pocket, they prevent the auto-phosphorylation of tyrosine residues, thereby shutting down downstream signaling cascades (RAS-RAF-MEK-ERK and PI3K-AKT) responsible for proliferation and angiogenesis.

Signaling Pathway Visualization

The following diagram illustrates the intervention point of phenylquinazolinone derivatives within the EGFR signaling cascade.

Figure 1: Mechanism of Action. Phenylquinazolinone derivatives competitively bind to the EGFR ATP-pocket, halting downstream RAS/RAF and PI3K/AKT signaling.

Comparative Potency Data

Recent assays (MTT and Kinase Inhibition) have benchmarked novel phenylquinazolinones against standard-of-care drugs like Erlotinib.

Table 1: Comparative IC50 Values (µM) against Cancer Cell Lines & Kinases

| Compound ID | Structure Description | EGFR Kinase IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HCT-116 (Colon) IC50 (µM) | Reference |

| Comp 6b | 2-thio-furan-3-phenylquinazolinone | 0.19 ± 0.03 | 7.97 | 12.5 | [3] |

| Comp 14cpq | 3-amino-2-phenyl derivative | N/A | High Potency | N/A | [1] |

| Erlotinib | Standard Control | 0.23 ± 0.02 | 6.72 | 8.1 | [3] |

| Comp 5d | 7-chloro-quinazoline-2-thiol | N/A | 4.81 | 6.09 | [4] |

Note: Compound 6b demonstrates superior EGFR affinity compared to Erlotinib in specific recent assays, highlighting the potential of the thio-furan linker.

Therapeutic Focus: Inflammation (COX-2 Selectivity)

While traditional NSAIDs cause gastrointestinal (GI) toxicity via COX-1 inhibition, recent 2024 studies focus on 3-amino-2-phenylquinazoline-4(3H)-one derivatives.

-

Selectivity Basis: The phenyl ring at C-2 and the amino group at N-3 facilitate specific H-bond interactions with Ser1530 and Met1522 in the COX-2 active site.

-

Key Finding: Compound 14cpq showed a lower rerank score (higher affinity) for COX-2 (-85.2 arb.[1][2] units) compared to COX-1 (-63.9 arb.[1] units), suggesting a safety profile superior to diclofenac [1].

Advanced Synthetic Protocols

Green chemistry is the current standard for synthesizing these scaffolds. The "classic" anthranilic acid condensation is being replaced by metal-free oxidative couplings.

Protocol: Iodine-Catalyzed Oxidative Coupling

This method avoids transition metals and uses DMSO as both solvent and oxidant source (cornucopia effect).

Reagents:

-

2-Aminobenzamide (1.0 mmol)[3]

-

Benzaldehyde derivative (1.1 mmol)

-

Molecular Iodine (I2) (20 mol%)

-

TBHP (tert-Butyl hydroperoxide) (2-3 equiv)

-

Solvent: Ethyl Acetate or DMSO

Step-by-Step Methodology:

-

Charge: In a sealed tube, combine 2-aminobenzamide and the substituted benzaldehyde.

-

Catalyst Addition: Add 20 mol% molecular iodine.

-

Oxidant: Add TBHP dropwise.

-

Reaction: Stir at 80°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Quench: Cool to room temperature. Add saturated sodium thiosulfate (Na2S2O3) to quench excess iodine.

-

Workup: Extract with ethyl acetate (3x). Wash organic layer with brine. Dry over anhydrous Na2SO4.

-

Purification: Recrystallize from ethanol (preferred for purity) or flash chromatography.

Synthetic Workflow Diagram

Figure 2: Metal-Free Oxidative Coupling Workflow. This route minimizes hazardous waste and eliminates heavy metal contamination.

Future Outlook

The literature trends for 2025-2026 point toward hybridization .

-

PROTACs: Linking the phenylquinazolinone core (as the warhead) to E3 ligase ligands to degrade EGFR rather than just inhibit it.

-

Multi-Target Ligands: Combining the COX-2 pharmacophore with the kinase inhibitory scaffold to treat inflammation-driven cancers (e.g., colorectal cancer).

References

-

Nadhifa, N. S., & Muchlashi, L. A. (2024). Molecular Docking Study of 3-Amino-2-Phenylquinazoline-4(3H)-One Derivative as A Potential COX-2 Selective Analgesic Candidate.[1][2][4][5][6][7] Pharmaceutical Journal of Indonesia.[2]

-

Hayun, H., et al. (2012/2025). Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide and Its Analogs. Pharmaceuticals.[6][8][9][10][11] (Retrieved via ResearchGate, 2025).

-

El-Naggar, A. M., et al. (2025).[3][12] Design, antiproliferative potency, and in silico studies of novel 2-[(4-substituted-5-methylfuran-3-yl)thio]-3-phenylquinazolin-4(3H)-one based derivatives as potential EGFR inhibitors. Scientific Reports. (Note: Specific citation based on Search Result 1.5)

-

Dove Medical Press. (2024). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors.[11]

-

Samanta, R., et al. (2019). Molecular iodine catalyzes a metal-free oxidative coupling of 2-aminobenzamides with aryl methyl ketones. Journal of Organic Chemistry.

Sources

- 1. pji.ub.ac.id [pji.ub.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and COX-2 Inhibitory Activity of 4-[(E)-2-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamideand Its Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pji.ub.ac.id [pji.ub.ac.id]

- 7. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dovepress.com [dovepress.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

functionalization of 6-amino-3-phenylquinazolin-4-one for fluorescent probes

Application Note: Functionalization of 6-Amino-3-Phenylquinazolin-4-one for Fluorescent Probes

Introduction & Design Philosophy

The 6-amino-3-phenylquinazolin-4-one scaffold represents a privileged "Push-Pull" fluorophore architecture.[1] Unlike simple quinazolinones, the introduction of an electron-donating amino group at the 6-position creates a strong Intramolecular Charge Transfer (ICT) channel towards the electron-deficient pyrimidinone ring.[1]

Why this scaffold?

-

Tunable Emission: The 6-amino group acts as a strong auxochrome. Derivatization here directly modulates the HOMO energy levels, allowing emission shifts from blue (450 nm) to green/yellow (550+ nm).[1]

-

Stokes Shift: The inherent ICT character typically yields large Stokes shifts (>80 nm), reducing self-quenching and improving signal-to-noise ratios in biological media.[1]

-

Bimodality: The scaffold serves as a "Turn-On" sensor platform. The free amine is fluorescent; functionalizing it into a Schiff base often quenches fluorescence (via PET or C=N isomerization) until a target analyte (e.g., Zn²⁺, Cu²⁺) binds, restoring emission (CHEF mechanism).[1]

Synthetic Workflow Visualization

The following diagram outlines the critical path from raw materials to the functionalized probe.

Figure 1: Synthetic roadmap for accessing and functionalizing the 6-amino-3-phenylquinazolin-4-one scaffold.

Detailed Protocols

Protocol A: Synthesis of the Core Scaffold (6-Amino-3-phenylquinazolin-4-one)

Rationale: Direct synthesis of the amino-derivative is prone to oxidation. The robust route involves synthesizing the nitro-derivative followed by selective reduction.

Reagents:

Step-by-Step:

-

Benzoxazinone Formation: Reflux 5-nitroanthranilic acid (10 mmol) in acetic anhydride (10 mL) for 2 hours. Excess

drives the cyclization. Concentrate in vacuo to obtain 6-nitro-2-methyl-4H-3,1-benzoxazin-4-one.[1] -

Quinazolinone Ring Closure: Dissolve the benzoxazinone in glacial acetic acid (15 mL). Add aniline (11 mmol).[1] Reflux for 4-6 hours. The amine attacks the oxazinone ring, opening and re-closing to form the quinazolinone.

-

Checkpoint: Monitor TLC (Hexane:EtOAc 7:3). The product (6-nitro) usually precipitates upon cooling.[1]

-

-

Reduction to 6-Amino: Suspend the 6-nitro derivative (5 mmol) in ethanol (20 mL). Add

(25 mmol) dissolved in concentrated HCl (5 mL). Reflux at 80°C for 3 hours. -

Workup: Neutralize with 10% NaOH solution until pH 8. Extract with Ethyl Acetate (3x).[1] The organic layer will show strong blue fluorescence under 365 nm UV light.

Protocol B: Functionalization for Metal Sensing (Schiff Base)

Application: Creating a "Turn-On" probe for

Reagents:

-

6-Amino-3-phenylquinazolin-4-one (from Protocol A)[1]

-

Salicylaldehyde (or derivatives like 2-hydroxy-1-naphthaldehyde)[1]

-

Ethanol (Absolute)[1]

-

Glacial Acetic Acid (Catalytic)[1]

Step-by-Step:

-

Dissolve 6-amino-3-phenylquinazolin-4-one (1 mmol) in hot absolute ethanol (10 mL).

-

Add Salicylaldehyde (1.1 mmol) dropwise.

-

Add 2-3 drops of glacial acetic acid.

-

Critical Note: Acid catalysis protonates the aldehyde carbonyl, facilitating nucleophilic attack by the 6-amino group.

-

-

Reflux for 4 hours. A color change (typically yellow to orange) indicates imine formation.[1]

-

Isolation: Cool to room temperature. The Schiff base product often precipitates. Filter and wash with cold ethanol.

-

Validation: The solid should be weakly fluorescent compared to the starting amine.

-

Sensing Mechanism & Logic

The following diagram explains the fluorescence modulation upon functionalization and analyte binding.

Figure 2: Fluorescence switching mechanism.[1] ICT = Intramolecular Charge Transfer; PET = Photoinduced Electron Transfer; CHEF = Chelation-Enhanced Fluorescence.[1]

Data Presentation & Validation

When characterizing your new probe, summarize photophysical data in the following format.

Table 1: Photophysical Properties (Example Data)

| Compound State | Stokes Shift (nm) | Quantum Yield ( | Visual Color (UV) | ||

| 6-Amino Core | 360 | 490 | 130 | 0.45 | Bright Blue |

| Schiff Base (Probe) | 385 | 510 (Weak) | 125 | <0.05 | Dim Yellow |

| Probe + | 410 | 545 | 135 | 0.62 | Bright Green |

Validation Experiments (Required for Publication):

-

Job's Plot: Determine the stoichiometry of the Probe-Metal complex (usually 1:1 or 1:2).

-

Selectivity Assay: Measure fluorescence response against competing ions (

).[1] High selectivity for -

Reversibility: Treat the Probe-Metal complex with EDTA. Fluorescence should quench, proving the sensing is non-covalent and reversible.

References

-

Sarkar, S., et al. (2023).[7] "One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application." Polycyclic Aromatic Compounds. [1][7]

-

Tojo, T., et al. (2023).[8] "A Turn-On Quinazolinone-Based Fluorescence Probe for Selective Detection of Carbon Monoxide." International Journal of Molecular Sciences.

-

Wang, J., et al. (2018). "A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells."[9] Journal of Materials Chemistry B.

-

Ziyadullayev, M., et al. (2025). "Synthesis of 6-Substituted 3(H)-Quinazolin-4-Ones and Their Antimicrobial Activity." ResearchGate.[6][10]

Sources

- 1. New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel 6-Aminoquinazolinone Derivatives as Potential Cross GT1-4 HCV NS5B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Asymmetric Schiff base-based colorimetric and fluorescent sensor for Al3+ detection in real samples and live-cell bioimaging - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. arpi.unipi.it [arpi.unipi.it]

- 9. A simple Schiff base as dual-responsive fluorescent sensor for bioimaging recognition of Zn2+ and Al3+ in living cells - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Avoiding N-Formylanthranilic Acid Intermediate Contamination

Welcome to the Technical Support Center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on avoiding N-formylanthranilic acid contamination. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during synthesis and purification processes where N-formylanthranilic acid may appear as an undesired intermediate or impurity.

N-formylanthranilic acid is an amidobenzoic acid that is structurally related to anthranilic acid, with an N-formyl group attached.[1] Its presence, often as a result of incomplete reactions or side reactions, can complicate purification and impact the quality of the final product. This guide is designed to provide you with the expertise and validated protocols necessary to mitigate these challenges effectively.

I. Understanding the Origin of N-Formylanthranilic Acid Contamination

N-formylanthranilic acid contamination can arise from several synthetic pathways, most notably during the synthesis of anthranilic acid or its derivatives. A primary route to anthranilic acid is the Hofmann rearrangement of phthalimide.[2][3] In this process, if the hydrolysis of the intermediate isocyanate is incomplete, or if formylating agents are present as impurities, N-formylanthranilic acid can be formed.

Additionally, direct N-formylation of anthranilic acid can occur if the reaction conditions inadvertently favor this side reaction.[4][5][6] Understanding the specific context in which this impurity arises is the first step toward its prevention.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the detection, prevention, and removal of N-formylanthranilic acid.

Q1: What are the most common synthetic routes where N-formylanthranilic acid appears as a contaminant?

A1: N-formylanthranilic acid most frequently appears as a contaminant in the synthesis of anthranilic acid via the Hofmann rearrangement of phthalimide.[2][3] It can also be an impurity in reactions involving the formylation of primary amines where anthranilic acid is the starting material or a related intermediate.[6][7] Incomplete hydrolysis of formylated precursors is a common cause.[8][9]

Q2: How can I detect the presence of N-formylanthranilic acid in my reaction mixture or final product?

A2: Several analytical techniques are effective for detecting N-formylanthranilic acid. High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative method.[10][11] A reversed-phase C18 column with a suitable mobile phase, such as a methanol/phosphate buffer gradient, can effectively separate N-formylanthranilic acid from anthranilic acid and other impurities.[11] Thin Layer Chromatography (TLC) can also be used for rapid, qualitative assessment.

Q3: What are the key reaction parameters to control to minimize the formation of N-formylanthranilic acid during a Hofmann rearrangement?

A3: To minimize N-formylanthranilic acid formation during the Hofmann rearrangement, it is crucial to ensure complete hydrolysis of the isocyanate intermediate.[12] This can be achieved by:

-

Maintaining appropriate basicity: Using a sufficient excess of a strong base like sodium hydroxide ensures the complete conversion of the amide.[3]

-

Controlling the reaction temperature: While the initial reaction is often cooled, a subsequent warming step can help drive the hydrolysis to completion.[13]

-

Ensuring adequate reaction time: Allowing sufficient time for the hydrolysis to complete before workup is critical.

Q4: I suspect my starting materials are contaminated. What should I look for?

A4: Contaminated starting materials can introduce formylating agents. For instance, formic acid is a common solvent and reagent that can lead to N-formylation.[5][7] Ensure that all solvents and reagents are of high purity and are not stored under conditions that could lead to degradation into formylating species.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues related to N-formylanthranilic acid contamination.

Issue 1: Unexpectedly high levels of N-formylanthranilic acid detected post-synthesis.

This is a common problem that can often be traced back to reaction conditions or reagent quality.

Troubleshooting Workflow:

Caption: Troubleshooting high N-formylanthranilic acid.

Causality and Actionable Advice:

-

Incomplete Hydrolysis: The amide bond in N-formylanthranilic acid is relatively resistant to hydrolysis.[8] If the hydrolysis step in your synthesis (e.g., after isocyanate formation in a Hofmann rearrangement) is incomplete, this intermediate will persist.

-

Solution: Consider increasing the reaction time, temperature, or the concentration of the hydrolyzing agent (e.g., NaOH).[9] Monitor the reaction progress by TLC or HPLC to ensure complete conversion.

-

-

Presence of Formylating Agents: Unintended formylating agents in your reaction mixture can react with any free amine functionality.

-

Solution: Scrutinize all reagents and solvents for potential sources of formyl groups. For example, aged dimethylformamide (DMF) can decompose to formic acid and dimethylamine.

-

Issue 2: Difficulty in removing N-formylanthranilic acid from the desired product by standard purification methods.

The similar polarities of N-formylanthranilic acid and anthranilic acid can make separation challenging.

Purification Strategies:

| Purification Method | Principle | Key Considerations |

| Recrystallization | Difference in solubility | The choice of solvent is critical. While water can be used for anthranilic acid, a mixed solvent system might be necessary to effectively separate it from the more polar N-formylanthranilic acid.[13][14] Experiment with solvents like ethanol/water or heptane.[14][15] |

| Column Chromatography | Differential adsorption | Silica gel chromatography can be effective but may require careful optimization of the mobile phase to achieve good separation. |

| Acid-Base Extraction | Difference in pKa | While both compounds are acidic, there might be a slight difference in their pKa values that could be exploited with careful pH control during an acid-base extraction. |

| Soxhlet Extraction | Continuous solid-liquid extraction | For crude solid mixtures, Soxhlet extraction with a solvent in which the impurity has limited solubility can be a viable purification method.[15] |

IV. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments related to the management of N-formylanthranilic acid.

Protocol 1: HPLC Method for the Detection and Quantification of N-Formylanthranilic Acid

This protocol is designed for the analysis of reaction mixtures containing anthranilic acid and potential N-formylanthranilic acid contamination.[11]

Materials:

-

HPLC system with UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Methanol (HPLC grade)

-

Potassium phosphate monobasic

-

Phosphoric acid

-

Water (HPLC grade)

-

Reference standards for anthranilic acid and N-formylanthranilic acid

Procedure:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.05 M potassium phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

-

Mobile Phase B: Methanol.

-

-

Sample Preparation:

-

Accurately weigh and dissolve a sample of the reaction mixture or product in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 254 nm

-

Gradient Program:

-

0-5 min: 30% B

-

5-15 min: Gradient to 70% B

-

15-20 min: Hold at 70% B

-

20-22 min: Gradient back to 30% B

-

22-25 min: Hold at 30% B for equilibration

-

-

-

Quantification:

-

Prepare a calibration curve using the reference standards.

-

Calculate the concentration of N-formylanthranilic acid in the sample based on the peak area.

-

Protocol 2: Purification of Anthranilic Acid by Recrystallization

This protocol is a general guideline for the purification of crude anthranilic acid potentially contaminated with N-formylanthranilic acid.[13][14]

Materials:

-

Crude anthranilic acid

-

Deionized water

-

Ethanol

-

Activated carbon

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution:

-

Place the crude anthranilic acid in an Erlenmeyer flask.

-

Add a minimal amount of hot water to dissolve the solid. If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.

-

-

Decolorization:

-

Add a small amount of activated carbon to the hot solution to remove colored impurities.

-

Simmer the solution for a few minutes.

-

-

Hot Filtration:

-

Quickly filter the hot solution through a pre-warmed Büchner funnel to remove the activated carbon.

-

-

Crystallization:

-

Allow the filtrate to cool slowly to room temperature.

-

Once crystal formation appears to have ceased, cool the flask in an ice bath to maximize crystal yield.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

V. Logical Relationships and Pathways

The following diagram illustrates the relationship between the desired reaction pathway and the formation of the N-formylanthranilic acid contaminant.

Caption: Desired vs. Contamination Pathway

VI. References

-

Sciencemadness Discussion Board. (2020, July 7). successful method for purifying anthranilic acid(quick report). Retrieved from [Link]

-

Sciencemadness Discussion Board. (2017, February 6). Purifying anthranilic acid. Retrieved from [Link]

-

Inchem.org. (n.d.). ANTHRANILATE DERIVATIVES. Retrieved from [Link]

-

Google Patents. (n.d.). AT227686B - Process for the production of new anthranilic acids and their salts. Retrieved from

-

ACS Omega. (2023, September 15). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Retrieved from [Link]

-

ACS Publications. (2023, September 14). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives | ACS Omega. Retrieved from [Link]

-

NIH PubChem. (n.d.). Formylanthranilic acid. Retrieved from [Link]

-

PrepChem.com. (2017, June 13). Preparation of anthranilic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

-

PMC. (n.d.). Formylation of Amines. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Hofmann Rearrangement: Example, Mechanism, and Application. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). acridone. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Anthranilic acid, 5-iodo-. Retrieved from [Link]

-

ResearchGate. (2021, February 1). REVIEW FOR ANALYTICAL METHODS FOR THE DETERMINATION OF MEFENAMIC ACID. Retrieved from [Link]

-

Chemistry Stack Exchange. (2019, May 8). Synthesis of anthranilic acid. Retrieved from [Link]

-

Unknown Source. (n.d.). CHEM–333: Lab Experiment 1: Synthesis of N-Acetylanthranilic Acid: A Triboluminescent Material.

-

Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

-

Scholars Research Library. (2011). Clean and Green Approach for N-formylation of Amines using Formic acid under neat reaction condition. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2012, April 9). Anthranilic Acid Synthesis. Retrieved from [Link]

-

RSC Publishing. (2010, January 15). Analytical Methods. Retrieved from [Link]

-

PubMed. (1986, August). Analysis of anthranilic acid by liquid chromatography. Retrieved from [Link]

-

ResearchGate. (2025, August 9). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Retrieved from [Link]

-

Texium. (2017, March 22). Preparation of Anthranilic Acid. Retrieved from [Link]

-

Google Patents. (n.d.). WO2011098386A1 - Process for the preparation of an anthranilic acid derivative. Retrieved from

-

PubMed. (2013, March 15). Reversed-phase liquid-chromatographic mass spectrometric N-glycan analysis of biopharmaceuticals. Retrieved from [Link]

-

atsdr. (n.d.). 6. analytical methods. Retrieved from [Link]

-

BioProcess International. (2011, January 1). Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. Retrieved from [Link]

-

The Pharmaceutical Journal. (2010, October 9). Understanding the chemical basis of drug stability and degradation. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Characterization of the anthranilate degradation pathway in Geobacillus thermodenitrificans NG80-2. Retrieved from [Link]

-

RJPT. (n.d.). A Review: Stability Indicating Forced Degradation Studies. Retrieved from [Link]

Sources

- 1. Formylanthranilic acid | C8H7NO3 | CID 101399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Anthranilic acid - Wikipedia [en.wikipedia.org]

- 3. Hofmann Rearrangement: Example, Mechanism, and Application [chemistrylearner.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inchem.org [inchem.org]

- 9. AT227686B - Process for the production of new anthranilic acids and their salts - Google Patents [patents.google.com]

- 10. sdiarticle4.com [sdiarticle4.com]

- 11. Analysis of anthranilic acid by liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. prepchem.com [prepchem.com]

- 14. Sciencemadness Discussion Board - Purifying anthranilic acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 15. Sciencemadness Discussion Board - successful method for purifying anthranilic acid(quick report) - Powered by XMB 1.9.11 [sciencemadness.org]

work-up procedures to remove tarry byproducts from quinazolinone reactions

Technical Support Center: Quinazolinone Purification & Tar Removal

Topic: Work-up procedures to remove tarry byproducts from quinazolinone reactions. Ticket ID: QNZ-PUR-001 Status: Open Agent: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Quinazolinone Technical Support Center. If you are reading this, you are likely staring at a reaction flask containing a dark, viscous oil or a "tarry" solid instead of the pristine white crystals reported in the literature.

Quinazolinone syntheses—particularly the Niementowski condensation or

Module 1: The "Black Sticky Mess" (Immediate Triage)

User Question: My reaction is complete, but the flask contains a black, sticky oil that won't crystallize. How do I get the solid out?

Diagnosis: You are likely experiencing "oiling out," where the product and impurities form a eutectic mixture that solidifies as a glass rather than a crystal. This is common in high-temperature condensations (e.g., anthranilic acid + amide).

Troubleshooting Protocol: Do not attempt to scrape the tar immediately. Use the Solvent Trituration Method .

-

Decantation: If there is a supernatant liquid, decant it carefully.

-

The "Et2O Shock": Add diethyl ether (

) or cold ethanol (-

Why? Most high-molecular-weight tars are insoluble in ether, while organic impurities remain soluble. The shock of the non-polar solvent often forces the quinazolinone to precipitate.

-

-

Sonication: Place the flask in a sonication bath for 10–15 minutes. The mechanical energy breaks the tar surface, allowing the solvent to leach out impurities.

-

Filtration: If a solid forms, filter immediately. If it remains sticky, proceed to Module 2 .

Data: Common Solvents for Trituration

| Solvent | Target Impurity | Effect on Quinazolinone |

| Diethyl Ether | Unreacted oils, non-polar tars | Insoluble (Precipitates) |

| Cold Ethanol | Starting materials (anthranilic acid) | Sparingly Soluble |

| Water | Inorganic salts, urea byproducts | Insoluble (usually) |

| Hexane/Pentane | Highly non-polar grease/oils | Insoluble |

Module 2: Chemical Separation (Acid/Base Workup)

User Question: The tar is insoluble in organic solvents. How do I separate my product without running a column?

Diagnosis:

You can exploit the amphoteric nature of the 4(3H)-quinazolinone scaffold. The N1 nitrogen is basic, and the N3-H (lactam) proton is weakly acidic (

The "pH Swing" Protocol:

Step A: Acid Extraction (Removes Non-Basic Tars)

-

Dissolve the crude tar in 10% HCl .

-

Filter the mixture through Celite to remove the insoluble black tar.

-

Neutralize the clear filtrate with

or

Step B: Base Extraction (For 4(3H)-ones with N-H) Use this if Acid Extraction fails or if the tar is also basic.

-

Dissolve the crude material in 5% NaOH .

-

Acidify the filtrate with Acetic Acid (AcOH) to pH 5–6 to reprecipitate the product.

Caption: Logic flow for pH-dependent purification. Select the path based on the substitution pattern of the quinazolinone.

Module 3: The Cleanup (Safety & Purity)

User Question: I used